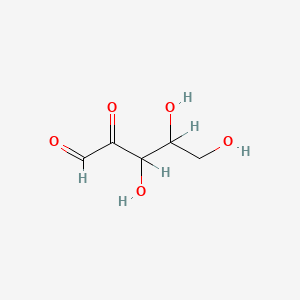
(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
Vue d'ensemble
Description
(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside, also known as passiedulin, belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is primarily located in the cytoplasm. Outside of the human body, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside can be found in fruits. This makes (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis and Analytical Applications : A study by Oldfield, Chen, and Botting (2007) describes a facile synthesis method for [3,4,1′-13C3]genistein using phenylacetonitrile derivatives. This synthesis is significant for its application in isoflavone analysis using mass spectrometric methods (Oldfield, Chen, & Botting, 2007).
Natural Occurrence and Structure Elucidation : Seigler, Pauli, Nahrstedt, and Leen (2002) identified new cyanogenic glycosides, including variants of β-D-allopyranosyloxy-phenylacetonitrile, in leaf and stem material of Passiflora edulis and Carica papaya. Their work highlights the importance of these compounds in plant biochemistry (Seigler, Pauli, Nahrstedt, & Leen, 2002).
Biotransformation Studies : Research by Oliveira et al. (2013) demonstrates the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi. This study provides insights into the enzymatic processes involved in the biotransformation of nitriles (Oliveira et al., 2013).
Chemical Properties and Reactions : Clelland, Mcnab, and Parsons (1997) investigated the solid-state properties of α-formylphenylacetonitrile, a compound structurally related to (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside. Their work contributes to the understanding of the chemical behavior of these compounds under different conditions (Clelland, Mcnab, & Parsons, 1997).
Enzymatic Conversion and Hydrolysis : A study by Shimada and Conn (1977) explored the enzymatic conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile, providing valuable insights into the biochemical pathways involving phenylacetonitrile derivatives (Shimada & Conn, 1977).
Pharmacological Potential : Research by Maneesh and Chakraborty (2018) on the intertidal seaweed Sargassum wightii identified novel O-heterocyclic analogues, including derivatives of β-D-allopyranoside, with potential antihypertensive activities. This study suggests the potential of these compounds in the development of therapeutic agents (Maneesh & Chakraborty, 2018).
Catalytic and Synthetic Applications : Zhou et al. (2017) investigated the catalytic processes involving phenylacetonitrile derivatives, providing insights into their potential applications in synthetic chemistry (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).
Propriétés
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)






![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)





